Increased Hydrogen Bond Acceptor Count vs. 5-Methoxyisoquinoline
5-(2-Methoxyethoxy)isoquinoline contains three hydrogen bond acceptors (the nitrogen of the isoquinoline ring and the two ether oxygens in the side chain) compared to only two in 5-methoxyisoquinoline (the nitrogen and the single methoxy oxygen) [1]. This increased HBA count is associated with improved aqueous solubility and a reduced logP, making the compound more drug-like according to Lipinski's Rule of Five.
| Evidence Dimension | Number of hydrogen bond acceptors (HBA) |
|---|---|
| Target Compound Data | 3 (N of isoquinoline + 2 ether O) |
| Comparator Or Baseline | 5-Methoxyisoquinoline: 2 HBA (N + 1 ether O) |
| Quantified Difference | Target has 1 additional HBA |
| Conditions | Structural analysis based on molecular formula; predicted impact on solubility derived from established medicinal chemistry principles. |
Why This Matters
For procurement in drug discovery programs, a higher HBA count suggests superior aqueous solubility and potentially better oral bioavailability, guiding the selection of this scaffold over simpler 5-alkoxyisoquinolines.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. DOI: 10.1016/S0169-409X(00)00129-0. (Provides the foundational Rule of Five linking HBA count to drug-likeness.) View Source
